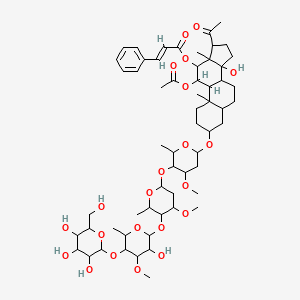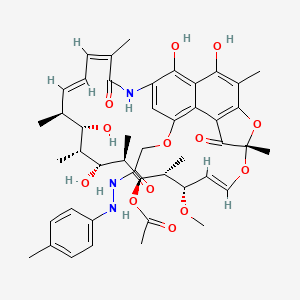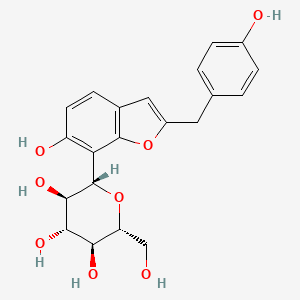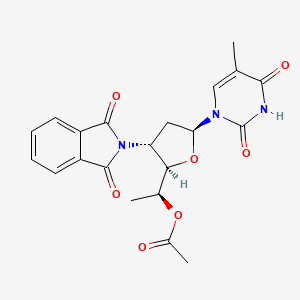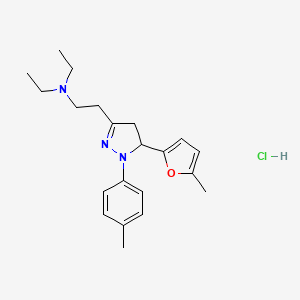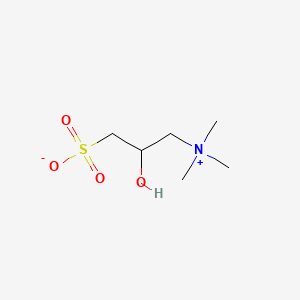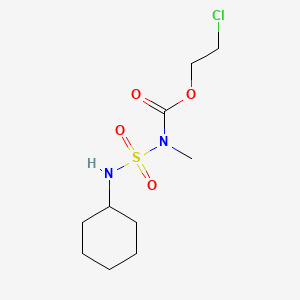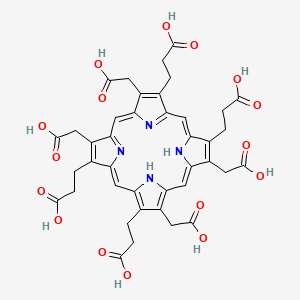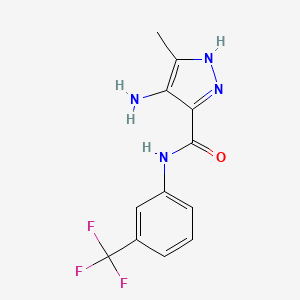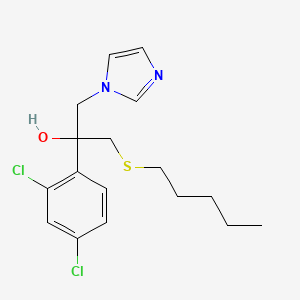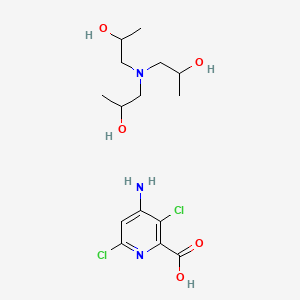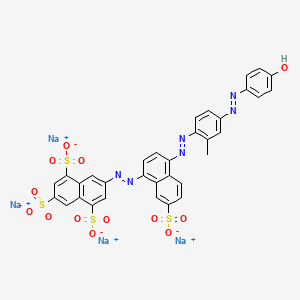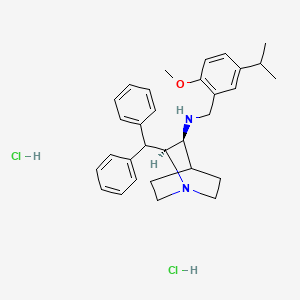
Ezlopitant dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ezlopitant dihydrochloride, also known as CJ-11,974, is a non-peptide neurokinin-1 receptor antagonist. It was developed by Pfizer for potential use in treating irritable bowel syndrome and chemotherapy-induced emesis. its development has been discontinued . The compound has a molecular formula of C31H38N2O.2ClH and a molecular weight of 527.568 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ezlopitant dihydrochloride involves multiple steps, including the formation of the quinuclidine core and subsequent functionalization. The key steps typically involve:
Formation of the quinuclidine core: This is achieved through a series of cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents, including the diphenylmethyl and methoxyphenyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity, as well as minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
Ezlopitant dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones and alcohols, while substitution reactions can introduce different functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry
Receptor Studies: Used as a tool to study neurokinin-1 receptors and their role in various physiological processes.
Biology
Behavioral Studies: Investigated for its effects on behavior, particularly in relation to stress and anxiety.
Medicine
Antiemetic: Explored for its potential to prevent nausea and vomiting induced by chemotherapy.
Pain Management: Studied for its antinociceptive effects, which could make it useful in pain management.
Industry
Mechanism of Action
Ezlopitant dihydrochloride exerts its effects by antagonizing the neurokinin-1 receptor, which is involved in various physiological processes, including pain perception, stress response, and emesis. By blocking this receptor, the compound can reduce the effects of substance P, a neuropeptide associated with these processes .
Comparison with Similar Compounds
Similar Compounds
Maropitant: Another neurokinin-1 receptor antagonist, used primarily as an antiemetic in veterinary medicine.
Aprepitant: A neurokinin-1 receptor antagonist used in humans to prevent chemotherapy-induced nausea and vomiting.
Uniqueness
Ezlopitant dihydrochloride is unique in its specific chemical structure, which includes a quinuclidine core and various functional groups that confer its specific receptor binding properties. While similar compounds like maropitant and aprepitant share the same target receptor, their chemical structures and pharmacokinetic profiles differ .
Properties
CAS No. |
223389-63-7 |
|---|---|
Molecular Formula |
C31H40Cl2N2O |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C31H38N2O.2ClH/c1-22(2)26-14-15-28(34-3)27(20-26)21-32-30-25-16-18-33(19-17-25)31(30)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;;/h4-15,20,22,25,29-32H,16-19,21H2,1-3H3;2*1H/t30-,31-;;/m0../s1 |
InChI Key |
TYLAMTZGTVVECF-YBZGWEFGSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


